molecular formula C6H3BrClNO2 B1289393 1-Bromo-3-chloro-5-nitrobenzene CAS No. 219817-43-3

1-Bromo-3-chloro-5-nitrobenzene

Cat. No. B1289393
M. Wt: 236.45 g/mol
InChI Key: CVXDZAQINLBEIC-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in organic synthesis and industrial processes. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes like 1-bromo-3-chloro-5-nitrobenzene typically involves halogenation and nitration reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water achieved a high yield of 94.8% and a product purity higher than 99.0%, as characterized by IR and NMR spectrometry . Although the specific synthesis of 1-bromo-3-chloro-5-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the substitution pattern of halogen and nitro groups on the benzene ring. The crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by single-crystal X-ray diffraction, revealing E configurations with respect to the C=N double bonds and specific hydrogen bonding patterns . These structural details are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-nitrobenzene can undergo various chemical reactions due to its reactive substituents. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrated the formation of arylzinc compounds . Similarly, the radical anions of 1-bromo-4-nitrobenzene showed increased reactivity in an ionic liquid compared to conventional solvents . Aromatic nucleophilic substitution reactions in 1-bromo-3,5-dinitrobenzenes can occur with replacement of either a nitro group or a bromine atom, depending on the nucleophile and solvent . These studies provide insights into the types of reactions that 1-bromo-3-chloro-5-nitrobenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3-chloro-5-nitrobenzene are influenced by its functional groups. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The metabolism of halogenated nitrobenzenes in rabbits has shown the formation of mercapturic acids by replacement of labile halogen atoms . The intermolecular interactions in halogenated nitrobenzenes, such as 1,3-dibromo-5-nitrobenzene, have been analyzed, revealing significant cohesive attractions between molecules due to π-stacking and halogen...O(nitro) interactions . These properties are essential for understanding the behavior of 1-bromo-3-chloro-5-nitrobenzene in various environments and reactions.

Scientific Research Applications

Chemical Structure and Experimentation

1-Bromo-3-chloro-5-nitrobenzene, as part of the halomethyl-nitrobenzene family, has been studied for its anisotropic displacement parameters. These parameters were analyzed through first principles and X-ray diffraction experiments, with a focus on the challenges posed by the bromo compound in experimental settings compared to theoretical models (Mroz, Wang, Englert, & Dronskowski, 2020).

Metabolic Processing

Research in the late 1950s investigated the metabolism of chloromononitrobenzene series, including 1-bromo-3-chloro-5-nitrobenzene, in rabbits. These studies observed the conversion of compounds into mercapturic acids, revealing insights into the metabolic fate of halogenonitrobenzenes and their transformation processes (Bray, James, & Thorpe, 1958).

Chemical Reactions and Mechanisms

The reactivity of 1-bromo-3-chloro-5-nitrobenzene with sodium borohydride in specific solvents has been studied, highlighting nucleophilic aromatic substitution by hydrogen. These reactions involve the formation of unstable cyclohexadienyl anions, leading to insights into the reaction intermediates and mechanisms of nucleophilic aromatic substitution in halonitrobenzenes (Gold, Miri, & Robinson, 1980).

Halogenation Processes

The compound has been utilized in studies of ring halogenations of polyalkylbenzenes. Research using halosuccinimide and acidic catalysts, including 1-bromo-3-chloro-5-nitrobenzene, provides valuable data on selectivities in substrates and catalysts used in halogenation processes (Bovonsombat & Mcnelis, 1993).

Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from 1-bromo-3-chloro-5-nitrobenzene, have been examined. These studies contribute to a deeper understanding of the electron transfer processes and the stability of radical anions in various solvents (Kitagawa, Layloff, & Adams, 1963).

Photoelectrochemical Reduction Studies

Investigations into the photoelectrochemical reduction of halonitrobenzenes, including 1-bromo-3-chloro-5-nitrobenzene, have provided insights into the mechanisms and processes underlying photo-ECE, photo-ECEE, and photo-DISP reactions. These studies are crucial for understanding the photocurrents and reaction kinetics in these systems (Compton & Dryfe, 1994).

Safety And Hazards

1-Bromo-3-chloro-5-nitrobenzene should be handled with care. It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-chloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDZAQINLBEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591208
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-nitrobenzene

CAS RN

219817-43-3
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Martínez-Peña, AD Pearson, EL Tang… - European Journal of …, 2022 - Elsevier
… Amination between 1-bromo-3-chloro-5-nitrobenzene (1i) and Boc-protected piperazine afforded the intermediate 2i, which led 3i after Boc deprotection. Reaction between 3i and 4-…
Number of citations: 1 www.sciencedirect.com
X Liang, L Xu, C Li, X Jia, Y Wei - Tetrahedron, 2019 - Elsevier
… In a dried schlenk flask (25 mL in volume) equipped with a stirring bar were placed with 1-bromo-3-chloro-5-nitrobenzene 2g (59.1 mg, 0.25 mmol, 1.0 eq.), Pd 2 (dba) 3 (11.5 mg, …
Number of citations: 6 www.sciencedirect.com
D Zhou, Z Xu, Y Huang, H Wang, X Zhu… - European Journal of …, 2023 - Elsevier
… Treatment of commercially available 1-bromo-3-chloro-5-nitrobenzene with bis(pinacolato)diboron under Miyaura conditions produced boronic acid pinacol ester 10. The intermediate …
Number of citations: 1 www.sciencedirect.com

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